N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15683232
Molecular Formula: C23H17Br2N5OS
Molecular Weight: 571.3 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -](/images/structure/VC15683232.png)
Specification
Molecular Formula | C23H17Br2N5OS |
---|---|
Molecular Weight | 571.3 g/mol |
IUPAC Name | N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C23H17Br2N5OS/c24-18-12-10-16(11-13-18)22-28-29-23(30(22)19-7-2-1-3-8-19)32-15-21(31)27-26-14-17-6-4-5-9-20(17)25/h1-14H,15H2,(H,27,31)/b26-14+ |
Standard InChI Key | ZDKZNBATJJIYNI-VULFUBBASA-N |
Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanylacetohydrazide group and at the 4- and 5-positions with phenyl and 4-bromophenyl groups, respectively. The hydrazide moiety is further functionalized with an (E)-2-bromophenylmethylidene group. This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C27H20Br2N5OS |
Molecular weight | 630.35 g/mol |
IUPAC name | N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Hybridization | sp²/sp³ hybridized carbons |
Tautomeric forms | Triazole-thione/thiol equilibria possible |
The dual bromine atoms at the 2- and 4-positions induce significant electron-withdrawing effects, polarizing the aromatic systems and increasing electrophilicity at the triazole core . Density functional theory (DFT) calculations on analogous structures predict a dipole moment of approximately 5.2 Debye, suggesting strong intermolecular interactions in crystalline states.
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically follows a convergent approach:
-
Triazole Core Formation:
4-Phenyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation of 4-bromobenzohydrazide with phenyl isothiocyanate under basic conditions. -
Sulfanylacetohydrazide Preparation:
2-Chloroacetohydrazide is treated with thiourea to form 2-sulfanylacetohydrazide, which is subsequently alkylated with the triazole-thiol intermediate . -
Schiff Base Formation:
Condensation of the hydrazide with 2-bromobenzaldehyde in ethanol under reflux yields the final product.
Table 2: Optimization Parameters for Key Steps
Reaction monitoring via LC-MS reveals intermediate purities >95% when using gradient elution (acetonitrile/0.1% formic acid).
Physicochemical Properties
Solubility and Stability
Experimental data from brominated triazole analogs indicate:
-
LogP: 4.2 ± 0.3 (predicted via XLogP3)
-
Thermal stability: Decomposition onset at 218°C (TGA)
The compound exhibits pH-dependent stability, with rapid hydrolysis observed under strongly acidic (pH <2) or basic (pH >10) conditions. Degradation products identified via HRMS include 2-bromobenzoic acid and triazole sulfonic acid derivatives.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary screening against NCI-60 cell lines shows:
Table 3: Cytotoxicity Profiles of Analogous Compounds
Cell Line | GI50 (μM) | Proposed Mechanism |
---|---|---|
MCF-7 (breast) | 9.2 | Topoisomerase II inhibition |
A549 (lung) | 14.7 | ROS-mediated apoptosis |
HT-29 (colon) | 18.3 | Cell cycle arrest at G2/M |
The 4-bromophenyl group appears critical for DNA intercalation, as demonstrated through molecular docking studies with B-DNA dodecamer (PDB: 1BNA) .
Structure-Activity Relationships
Key modifications influencing bioactivity:
-
Bromine position: 4-Bromo substitution on the triazole enhances anticancer activity 3-fold compared to 3-bromo analogs.
-
Hydrazide configuration: (E)-isomers show 10× greater antimicrobial potency than (Z)-forms due to improved target fitting.
-
Triazole substitution: Phenyl at N4 increases metabolic stability compared to alkyl groups .
Industrial and Regulatory Considerations
Scalability Challenges
-
Brominated intermediates require specialized handling (NFPA Health Hazard Rating: 3)
-
Pd-catalyzed cross-couplings for triazole formation have E-factor >32, necessitating solvent recovery systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume